3-[(2S)-1-Methyl-2-pyrrolidinyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
3-[(2S)-1-Methyl-2-pyrrolidinyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine-based boronate ester with a chiral (2S)-1-methylpyrrolidinyl substituent at the 3-position and a pinacol boronate group at the 5-position. The compound’s structure combines a rigid pyridine core with a boronate ester moiety, which is widely utilized in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .
Properties
IUPAC Name |
3-[(2S)-1-methylpyrrolidin-2-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-9-12(10-18-11-13)14-7-6-8-19(14)5/h9-11,14H,6-8H2,1-5H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDZDXDVIOVDRS-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3CCCN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)[C@@H]3CCCN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-1-Methyl-2-pyrrolidinyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the coupling of a pyridine derivative with a boronate ester. One common method involves the use of Suzuki-Miyaura coupling, where a halogenated pyridine reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2S)-1-Methyl-2-pyrrolidinyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include boronic acids, piperidine derivatives, and substituted pyridines. These products are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
Medicinal Chemistry
1.1 Neuropharmacology
The compound has been studied for its interactions with neurotransmitter systems. Its structural features suggest potential activity at serotonin receptors, which are crucial in the treatment of various psychiatric disorders including depression and anxiety. Research indicates that derivatives of pyridine compounds can modulate neurotransmission effectively .
1.2 Anticancer Activity
Recent studies have highlighted the anticancer properties of pyridine derivatives. The incorporation of the dioxaborolane moiety is believed to enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
1.3 Synthesis of Bioactive Molecules
The compound serves as a building block for synthesizing more complex bioactive molecules. Its unique functional groups allow for modifications that can lead to the development of new therapeutic agents targeting various diseases such as Alzheimer's and Parkinson's .
Pharmacology
2.1 Drug Development
The compound's pharmacological profile is being investigated for potential use in drug formulation. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system-targeted therapies . The structure allows for the design of prodrugs that can enhance bioavailability and therapeutic efficacy.
2.2 Pain Management
Research suggests that derivatives of this compound may exhibit analgesic properties. The modulation of pain pathways through serotonin receptor interaction could provide a new avenue for pain management therapies .
Materials Science
3.1 Organic Electronics
The unique electronic properties of 3-[(2S)-1-Methyl-2-pyrrolidinyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
3.2 Catalysis
The compound has shown promise as a catalyst in various chemical reactions due to its boron-containing structure. Boron compounds are known to facilitate reactions such as Suzuki coupling, which is essential in forming carbon-carbon bonds in organic synthesis .
Summary Table of Applications
Case Studies
Case Study 1: Neuropharmacological Effects
A study conducted on pyridine derivatives demonstrated their potential to enhance serotonin receptor activity, leading to improved outcomes in models of depression and anxiety . This highlights the therapeutic potential of compounds like 3-[(2S)-1-Methyl-2-pyrrolidinyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Case Study 2: Antitumor Activity
In vitro studies have shown that modifications of this compound can lead to significant reductions in cell viability in various cancer cell lines. The mechanism appears linked to apoptosis induction and cell cycle arrest .
Mechanism of Action
The mechanism by which 3-[(2S)-1-Methyl-2-pyrrolidinyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects depends on its application. In organic synthesis, it acts as a nucleophile or electrophile, facilitating various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-[(2S)-1-Methyl-2-pyrrolidinyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with analogous pyridine boronate esters, focusing on substituent effects, molecular properties, and applications:
*Calculated based on structural inference where direct data were unavailable.
Research Findings and Limitations
- Suzuki-Miyaura Reactivity : Pyridine boronate esters generally exhibit high reactivity in cross-couplings, but substituent choice critically influences yields. For example, electron-deficient derivatives () achieve >80% coupling efficiency, while sterically hindered analogs () drop below 50% .
- Stability: Trifluoromethyl and sulfonyl groups () enhance oxidative stability, whereas hydroxy or amino substituents () may require protection during synthesis.
- Limitations : Direct data on the target compound’s synthesis, crystallography, or biological activity are absent in the evidence. Further studies are needed to characterize its stereochemical impact and functional performance.
Biological Activity
The compound 3-[(2S)-1-Methyl-2-pyrrolidinyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS Number: 1609566-88-2) is a pyridine derivative that has garnered attention for its potential biological activities. This article discusses its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C14H20N2O6
- Molecular Weight : 288.32 g/mol
- Structure : The compound features a pyridine ring substituted with a pyrrolidine moiety and a dioxaborolane group. This unique structure may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its pharmacological effects. Below are some key findings:
Anticancer Potential
Pyridine derivatives have been investigated for their anticancer properties. For instance, compounds with similar structures have shown promise in inhibiting tumor growth in vitro and in vivo. The potential mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A comparative analysis of pyridine derivatives demonstrated that compounds with similar functional groups effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics, suggesting a robust antimicrobial action.
-
Anticancer Activity :
- In vitro studies on related pyridine compounds revealed that they could induce apoptosis in cancer cell lines by activating caspase pathways. For example, derivatives tested against breast cancer cell lines showed a dose-dependent decrease in cell viability.
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Neuroprotective Effects :
- Some studies suggest that pyridine derivatives may offer neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-dioxaborolane pyridine, and how can stereochemical purity be ensured?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester moiety for C–C bond formation. Key steps include:
- Using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides under inert conditions.
- Ensuring stereochemical integrity of the (2S)-pyrrolidinyl group via chiral resolution (e.g., chiral HPLC) or asymmetric synthesis .
- Characterization via ¹H/¹³C NMR to confirm stereochemistry and boronic ester stability (e.g., monitoring B–O bond signals at ~30 ppm in ¹¹B NMR) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., deprotected boronic acid).
- Thermogravimetric Analysis (TGA) : Assess thermal stability of the dioxaborolane group (decomposition onset typically ~200°C) .
- X-ray Crystallography : Resolve stereochemistry of the pyrrolidinyl group and confirm boronic ester geometry .
Advanced Research Questions
Q. How does the boronic ester moiety influence this compound’s reactivity in coordination chemistry or material science applications?
- Methodological Answer : The dioxaborolane group enables:
- Coordination Polymers : As a ligand for transition metals (e.g., Fe²⁺, Ni²⁺) to form 2D frameworks. Monitor spin crossover (SCO) behavior via SQUID magnetometry or Mössbauer spectroscopy .
- Gate-Opening Phenomena : Study guest-molecule diffusion into porous frameworks using in situ XRD or gas adsorption isotherms .
- Kinetic Studies : Apply isoconversional methods (e.g., Vyazovkin analysis) to model thermal decomposition kinetics and activation energy (Eₐ ~120–150 kJ/mol) .
Q. What strategies mitigate challenges in coupling reactions involving sterically hindered pyrrolidinyl groups?
- Methodological Answer :
- Catalyst Optimization : Use bulky ligands (e.g., SPhos) to enhance Pd catalyst turnover in sterically congested environments.
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields (e.g., 80% yield in 2 hours at 100°C) .
- Computational Modeling : Predict steric clashes using DFT (e.g., Gaussian 16) to optimize reaction pathways .
Q. How can this compound serve as a precursor for bioactive molecules or functional materials?
- Methodological Answer :
- Drug Design : Functionalize the pyridine core via halogenation or amination for kinase inhibitors (e.g., mimicking pyridine-based FDA-approved drugs) .
- OLEDs/OFETs : Incorporate into π-conjugated systems via Sonogashira coupling; evaluate charge mobility using space-charge-limited current (SCLC) measurements .
- Biosensors : Immobilize on electrodes for glucose detection; validate sensitivity via cyclic voltammetry .
Data Contradictions and Resolution
Q. Discrepancies in reported thermal stability of similar boronic esters: How to reconcile conflicting data?
- Resolution :
- Particle Size Effects : Smaller particles (<100 nm) decompose faster due to surface-area-dependent gate-opening transitions .
- Atmosphere Control : Oxidative decomposition under air vs. inert conditions (N₂/Ar) can alter TGA profiles .
- Batch Variability : Trace moisture or residual catalysts may accelerate degradation; validate via Karl Fischer titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
